molecular formula C19H12BrClN4 B13887482 N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine

N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine

Cat. No.: B13887482
M. Wt: 411.7 g/mol
InChI Key: SOGJBOXSIQMDTL-UHFFFAOYSA-N
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Description

N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with bromine and chlorine atoms, and a quinoline ring substituted with a phenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine typically involves multiple steps, starting with the preparation of the pyrimidine and quinoline intermediates. One common method involves the following steps:

    Synthesis of 5-bromo-2-chloropyrimidine: This can be achieved by bromination and chlorination of a pyrimidine precursor.

    Formation of 2-phenylquinoline: This intermediate can be synthesized through a Friedländer synthesis, which involves the condensation of aniline with a ketone.

    Coupling Reaction: The final step involves coupling the 5-bromo-2-chloropyrimidine with 2-phenylquinoline under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts can be used under specific conditions.

    Coupling Reactions: Reagents such as palladium catalysts and ligands are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological pathways and interactions, particularly those involving nucleic acids and proteins.

    Industry: It can be used in the development of new materials with specific properties, such as electronic and photonic materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This can lead to changes in cellular processes and pathways, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C19H12BrClN4

Molecular Weight

411.7 g/mol

IUPAC Name

N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine

InChI

InChI=1S/C19H12BrClN4/c20-15-11-22-19(21)25-18(15)23-14-7-9-17-13(10-14)6-8-16(24-17)12-4-2-1-3-5-12/h1-11H,(H,22,23,25)

InChI Key

SOGJBOXSIQMDTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)NC4=NC(=NC=C4Br)Cl

Origin of Product

United States

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